Bicyclo[3.3.1]nonan-1-ol
Overview
Description
Bicyclo[331]nonan-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a bicyclic alcohol, characterized by a rigid, non-planar structure that consists of two fused cyclohexane rings This compound is notable for its unique three-dimensional shape, which imparts distinct chemical and physical properties Bicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonan-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile to form the bicyclic structure. Subsequent reduction of the resulting bicyclo[3.3.1]nonanone using reagents such as lithium aluminum hydride or sodium borohydride yields this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalytic hydrogenation and other green chemistry approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Bicyclo[3.3.1]nonanone.
Reduction: Bicyclo[3.3.1]nonane.
Substitution: Various halogenated bicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
Bicyclo[3.3.1]nonan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonan-1-ol and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity of these interactions, making this compound a valuable scaffold in drug design .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: The fully saturated analog of bicyclo[3.3.1]nonan-1-ol, lacking the hydroxyl group.
Bicyclo[3.3.1]nonanone: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalog containing nitrogen atoms in the bicyclic structure.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also provides a stable framework for various chemical transformations and applications .
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-5-1-3-8(7-9)4-2-6-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCMLZPYDPQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340630 | |
Record name | Bicyclo[3.3.1]nonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15158-56-2 | |
Record name | Bicyclo[3.3.1]nonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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